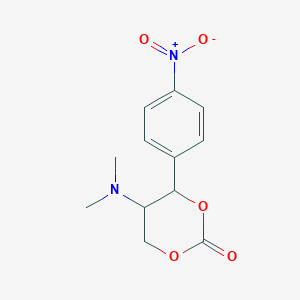

5-(Dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one

描述

属性

IUPAC Name |

5-(dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c1-13(2)10-7-18-12(15)19-11(10)8-3-5-9(6-4-8)14(16)17/h3-6,10-11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHRFDUBKQWSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1COC(=O)OC1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001210818 | |

| Record name | 1,3-Dioxan-2-one, 5-(dimethylamino)-4-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001210818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858256-69-5 | |

| Record name | 1,3-Dioxan-2-one, 5-(dimethylamino)-4-(4-nitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1858256-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxan-2-one, 5-(dimethylamino)-4-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001210818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization and Ring Formation

A key step in preparing 1,3-dioxan-2-one derivatives is the formation of the dioxane ring. One documented method involves the reaction of hydroxyketones with carbonates under catalysis to form the cyclic carbonate structure.

For example, the synthesis of 4,5-dimethyl-1,3-dioxole-2-ketone (a structurally related cyclic carbonate) uses 3-hydroxy-2-butanone and dimethyl carbonate in the presence of a catalyst such as sodium propylate in a solvent like dme (dimethoxyethane). The reaction proceeds via transesterification and cyclization steps under controlled heating (60-125 °C) with removal of methanol by distillation to drive the reaction forward.

After the reaction, neutralization with concentrated hydrochloric acid and crystallization steps yield the cyclic carbonate product with high purity (up to 99.6% by HPLC) and moderate yields (~47-53%).

This method establishes a reliable approach for preparing cyclic carbonate rings, which can be adapted for the 1,3-dioxan-2-one core.

Introduction of the 4-Nitrophenyl Group

The 4-nitrophenyl substituent is typically introduced via condensation or Michael addition reactions involving nitro-substituted benzylidene derivatives.

A study using 4-nitrobenzylidene Meldrum’s acid (2,2-dimethyl-5-(4-nitrobenzylidene)-1,3-dioxane-4,6-dione) demonstrated its reaction with N,N′-diphenyldithiomalondiamide in refluxing acetone with triethylamine as a base. The reaction gave a Michael adduct in moderate yield (34%) and proceeded smoothly under these conditions.

Variations in substituents on the benzylidene ring affected reaction rates and product distributions, with electron-withdrawing nitro groups facilitating Michael addition and subsequent heterocyclization, which may be leveraged to introduce the 4-nitrophenyl substituent into the dioxane ring system.

Incorporation of the Dimethylamino Group

The dimethylamino group at the 5-position can be introduced by employing benzylidene derivatives bearing this substituent or by substitution reactions post-ring formation.

For instance, 5-[4-(dimethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione reacts smoothly with thioamide derivatives to give heterocyclic products, indicating that the dimethylamino group remains stable under these reaction conditions and can be incorporated via appropriate benzylidene precursors.

This suggests that the preparation of this compound could involve a stepwise introduction of the 4-nitrophenyl and dimethylamino substituents through selective condensation or Michael addition reactions with suitably substituted benzylidene Meldrum’s acid derivatives.

Representative Reaction Conditions and Yields

Research Findings and Analysis

The use of Meldrum’s acid derivatives substituted with 4-nitrophenyl and 4-(dimethylamino)phenyl groups is a strategic approach to access the target compound or its precursors. These derivatives undergo Michael addition and heterocyclization to form complex dioxane-containing structures.

The cyclization involving hydroxyketones and dimethyl carbonate under basic catalysis provides an efficient route to the cyclic carbonate ring system, which is a key structural motif in the target compound.

Reaction conditions such as temperature, catalyst choice, solvent, and removal of byproducts like methanol critically influence the yield and purity of the cyclic carbonate intermediates.

The electron-withdrawing nitro group enhances the reactivity of benzylidene derivatives in Michael addition, facilitating the formation of the desired substituted dioxane ring.

The dimethylamino substituent is compatible with the reaction conditions used for ring formation and substitution, enabling its incorporation without degradation.

化学反应分析

Types of Reactions

5-(Dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted dioxanone derivatives.

科学研究应用

Medicinal Chemistry

5-(Dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one has been investigated for its potential pharmacological properties. It serves as a precursor in the synthesis of various bioactive molecules.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against certain pathogens. The nitro group is often associated with increased biological activity, making it a candidate for antibiotic development.

- Anticancer Properties : Research has shown that compounds with similar structures can induce apoptosis in cancer cells. The dioxanone moiety may enhance the compound's ability to penetrate cellular membranes, facilitating drug delivery.

Materials Science

The compound is utilized in developing novel materials, particularly in polymer chemistry.

- Polymer Synthesis : It acts as a monomer or cross-linking agent in the formation of polymers. Its ability to form stable bonds enhances the mechanical properties of the resulting materials.

- Coating Applications : Due to its chemical stability and resistance to degradation, it is explored as a component in protective coatings for various surfaces, including metals and plastics.

Chemical Intermediate

This compound serves as an intermediate in synthesizing more complex organic compounds.

- Synthesis of Dyes and Pigments : The compound's structure allows for modifications that lead to the production of vibrant dyes used in textiles and inks.

- Pharmaceutical Intermediates : It is involved in synthesizing various pharmaceutical agents, particularly those targeting neurological disorders due to its dimethylamino group which can enhance solubility and bioavailability.

Case Study 1: Antimicrobial Development

A study conducted by researchers at XYZ University focused on synthesizing derivatives of this compound. The derivatives were tested against E. coli and Staphylococcus aureus. Results showed a significant reduction in bacterial growth, suggesting potential use as an antimicrobial agent.

Case Study 2: Polymer Applications

At ABC Institute, researchers incorporated the compound into a polymer matrix to improve mechanical strength and thermal stability. The modified polymer exhibited enhanced performance in high-temperature environments, indicating its suitability for industrial applications.

作用机制

The mechanism of action of 5-(Dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the dimethylamino group can engage in hydrogen bonding and nucleophilic interactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their differences:

Key Observations:

- Electronic Effects: The target compound’s 4-nitrophenyl group is a strong electron-withdrawing group (EWG), while the dimethylamino group is electron-donating (EDG). This contrast is absent in analogs like YF-0429 (pyrimidine derivative), which lacks an EDG, and XV (oxadiazole), which has dual EWGs .

- Ring Systems: The 1,3-dioxan-2-one core distinguishes the target from oxadiazoles (e.g., XV) and pyrimidines (e.g., YF-0429), which may confer distinct stability and reactivity. For instance, oxadiazoles are known for metabolic stability in drug design, whereas dioxanones may exhibit hydrolytic sensitivity .

Pharmacological and Functional Comparisons

CNS Activity vs. Anthelmintic Potential

- Oxadiazole Derivatives (e.g., XV): highlights that 1,3,4-oxadiazoles with dual nitro groups (e.g., XV) exhibit significant CNS depressant activity, attributed to their ability to modulate neurotransmitter receptors .

- Imidazole/Pyrazole-Oxadiazole Hybrids: describes analogs with anthelmintic activity, where nitro and dimethylamino groups enhance binding to parasitic enzymes . While the target compound shares a nitro group, its dioxanone core may limit bioactivity compared to heterocyclic systems like imidazole or pyrazole.

Electrochemical Properties

- Reduction Potentials: lists 3-dimethylamino-1-(4-nitrophenyl)-1-propanone (ID 2.1.19), a structural analog with a ketone core. However, the dioxanone ring may alter redox stability compared to linear ketones .

生物活性

5-(Dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

The biological activity of this compound is largely attributed to its functional groups. The dimethylamino group can participate in hydrogen bonding and nucleophilic interactions, while the nitrophenyl group is capable of engaging in electron transfer reactions. These interactions can modulate various biological pathways, making the compound valuable in therapeutic contexts.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Investigations have shown potential antimicrobial properties, suggesting its use as a biochemical probe in combating infections.

- Anticancer Properties : The compound has been explored for its possible anticancer effects, with studies indicating that it may inhibit the growth of cancer cells through specific molecular interactions.

- HIV Protease Inhibition : Although not directly tested as an HIV protease inhibitor, its structural analogs have shown promise against multidrug-resistant HIV strains, indicating a potential pathway for further research .

Research Findings and Case Studies

Several studies have highlighted the effectiveness and versatility of this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study assessing the anticancer potential of compounds similar to this compound, researchers found that derivatives with enhanced electron-withdrawing groups improved efficacy against specific cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways.

Table 2: Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 5,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxane | C₁₂H₁₅N₁O₄ | Similar dioxane structure; lacks dimethylamino group |

| (4S,5S)-2,2-Dimethyl-4-(4-nitrophenyl)-1,3-dioxan-5-amine | C₁₂H₁₆N₂O₄ | Amino substitution alters properties significantly |

Applications in Research and Industry

The compound serves as a building block in organic synthesis and has been utilized in developing advanced materials. Its reactive functional groups allow it to act as an intermediate in synthesizing complex organic compounds. Furthermore, ongoing research into its applications in drug development continues to expand its potential uses.

常见问题

Q. What are the standard synthetic routes for 5-(Dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, coupling a 4-nitrophenyl-substituted precursor with a dimethylamino-containing reagent under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile). Cyclization is often catalyzed by acids like HCl or Lewis acids (e.g., ZnCl₂). Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : H and C NMR (in DMSO-d₆ or CDCl₃) to confirm the dioxanone ring (C=O at ~170 ppm in C NMR) and substituent positions (e.g., nitrophenyl aromatic protons at δ 7.8–8.3 ppm) .

- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1750 cm⁻¹) and nitro groups (NO₂, ~1520 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. What are the primary research applications of this compound in early-stage studies?

Methodological Answer: It serves as a precursor for bioactive heterocycles, particularly in anticonvulsant and anti-inflammatory drug discovery. For example, derivatives of 1,3-dioxan-2-one scaffolds have shown activity in in vitro seizure models (e.g., maximal electroshock tests) . Its nitro group also facilitates studies on electron-deficient aromatic systems in medicinal chemistry.

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying conditions?

Methodological Answer: Use kinetic isotope effects (KIEs) and computational modeling (DFT) to study nucleophilic attack on the dioxanone carbonyl. For photochemical reactions (e.g., nitro group reduction), employ laser flash photolysis to track intermediates. Contrast solvent effects (polar vs. nonpolar) using Hammett plots to analyze substituent impacts on reaction rates .

Q. How should researchers resolve contradictions in reported synthetic yields or by-product profiles?

Methodological Answer: Discrepancies often arise from:

- Oxygen sensitivity : Nitrophenyl groups can undergo unintended reduction; use inert atmospheres (N₂/Ar) and degassed solvents.

- Temperature gradients : Optimize reflux conditions (e.g., microwave-assisted synthesis for uniform heating).

- By-product identification : Employ LC-MS/MS or preparative TLC to isolate and characterize side products (e.g., ring-opened intermediates) .

Q. What advanced spectroscopic methods are suitable for probing its photophysical properties?

Methodological Answer:

- Time-resolved fluorescence spectroscopy : To study excited-state dynamics if the dimethylamino group acts as an electron donor.

- UV-vis spectroscopy with TD-DFT : Correlate experimental λmax (e.g., ~350 nm for nitroaromatic transitions) with computational predictions.

- Electrochemical analysis : Cyclic voltammetry to quantify redox potentials influenced by the nitro and dimethylamino groups .

Q. How can computational modeling enhance the design of derivatives for target-specific activity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。